Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate
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Overview
Description
Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorimidate group attached to a triphenyl moiety and a 2,3,4-trichlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate typically involves the reaction of triphenylphosphine with 2,3,4-trichlorobenzoyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorimidate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorimidate oxides.
Reduction: Reduction reactions can convert the phosphorimidate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichlorobenzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions yield phosphorimidate oxides, while substitution reactions produce various substituted phosphorimidates .
Scientific Research Applications
Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorimidate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include covalent modification of active sites and non-covalent interactions with protein domains .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate include:
- Triphenylphosphine
- Triphenylphosphine oxide
- Triphenylphosphine sulfide
- Triphenylphosphine imine
Uniqueness
This compound is unique due to the presence of the 2,3,4-trichlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
62628-09-5 |
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Molecular Formula |
C25H17Cl3NO4P |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
2,3,4-trichloro-N-(triphenoxy-λ5-phosphanylidene)benzamide |
InChI |
InChI=1S/C25H17Cl3NO4P/c26-22-17-16-21(23(27)24(22)28)25(30)29-34(31-18-10-4-1-5-11-18,32-19-12-6-2-7-13-19)33-20-14-8-3-9-15-20/h1-17H |
InChI Key |
OFOWANNDMRGNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=NC(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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